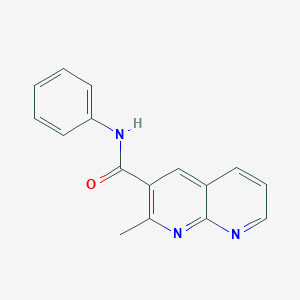![molecular formula C24H20O4S B052465 [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone CAS No. 63675-87-6](/img/structure/B52465.png)
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone
概述
描述
LY88074 Trimethyl ether is a synthetic compound known for its utility in inhibiting various estrogen-deficient conditions. It is particularly associated with the treatment of estrogen deprivation syndrome, which includes conditions such as osteoporosis and hyperlipidemia . The compound has a molecular formula of C24H20O4S and a molecular weight of 404.48 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LY88074 Trimethyl ether involves multiple steps, starting from the appropriate aryl and aroylbenzo[b]thiophenesSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of LY88074 Trimethyl ether follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to maintain product quality.
化学反应分析
Types of Reactions
LY88074 Trimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse products .
科学研究应用
LY88074 Trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying estrogen receptor interactions and developing new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and estrogen receptor modulation.
Medicine: LY88074 Trimethyl ether is explored for its potential therapeutic applications in treating estrogen-deficient conditions, such as osteoporosis and hyperlipidemia.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
作用机制
LY88074 Trimethyl ether exerts its effects by interacting with estrogen receptors, particularly estrogen receptor beta (ERβ). The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to changes in gene expression and cellular processes associated with estrogen signaling pathways. The compound’s ability to inhibit estrogen-deficient conditions is attributed to its modulation of these pathways .
相似化合物的比较
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with similar therapeutic applications.
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.
LY88074: A related compound with a similar core structure but lacking the trimethyl ether groups
Uniqueness
LY88074 Trimethyl ether is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for estrogen receptors. These modifications also contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4S/c1-26-17-8-4-15(5-9-17)23(25)22-20-13-12-19(28-3)14-21(20)29-24(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSCQXPHEFFAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)



![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)




![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)


